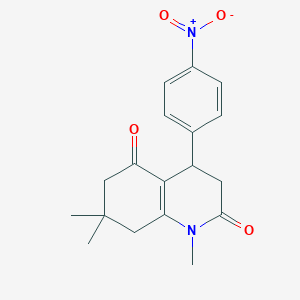![molecular formula C17H19BrO3 B4990602 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that is widely used in scientific research. It is also known as BPPB and is a member of the family of aryl bromides. It has a molecular formula of C18H21BrO3 and a molecular weight of 377.27 g/mol. This compound is used in a variety of applications, including drug development, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells. It may also have other effects on cellular processes, such as modulating the activity of enzymes and proteins.
Biochemical and Physiological Effects:
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant effects. It may also have effects on the cardiovascular system, although more research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments is its versatility. It can be used in a variety of applications, from drug development to biochemistry to molecular biology. It is also relatively easy to synthesize and purify, making it accessible to researchers with a range of skill levels.
One limitation of using BPPB in lab experiments is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it. Additionally, more research is needed to fully understand its effects on the human body and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research involving 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene. One area of interest is its use in the development of new cancer treatments. Researchers may also explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease or neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanisms of action and its effects on cellular processes.
Synthesemethoden
The synthesis of 1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene involves the reaction of 3-(3-ethoxyphenoxy)propyl bromide with 1-bromo-2-nitrobenzene in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified by column chromatography to yield pure BPPB.
Wissenschaftliche Forschungsanwendungen
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of other compounds, particularly those used in drug development. It has been shown to have antitumor activity, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-16-8-4-9-17(13-16)21-11-5-10-20-15-7-3-6-14(18)12-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFNAVJJFGYTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)
![2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4990531.png)



![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)

![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)